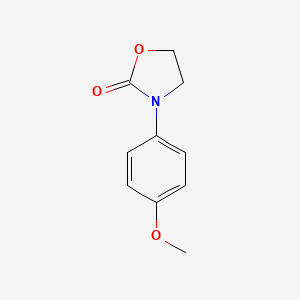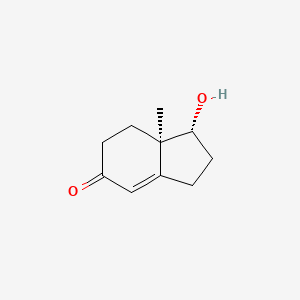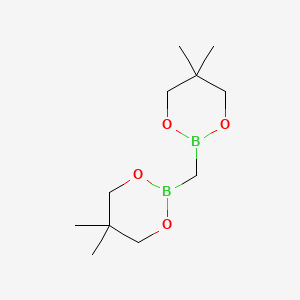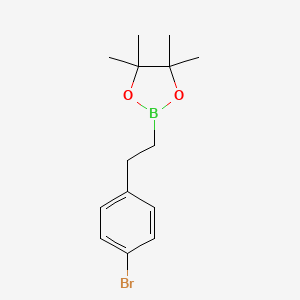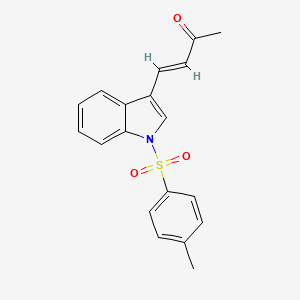
7-Acetamidonaphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetamidonaphthalene-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. Sulfonyl chlorides are important intermediates in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetamidonaphthalene-1-sulfonyl chloride typically involves the chlorosulfonylation of 7-acetamidonaphthalene. One common method is the reaction of 7-acetamidonaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer better control over reaction parameters, improved safety, and higher yields. For example, the use of N-chloroamides in a continuous flow setup has been explored for the efficient synthesis of sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 7-Acetamidonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines to form sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Conducted in aqueous media, often under acidic or basic conditions.
Reduction: Requires reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Result from hydrolysis reactions.
Sulfonyl Hydrides: Produced through reduction reactions.
Scientific Research Applications
Chemistry: 7-Acetamidonaphthalene-1-sulfonyl chloride is used as a precursor in the synthesis of various sulfonamide compounds. These compounds are valuable in medicinal chemistry for their biological activities.
Biology and Medicine: Sulfonamides derived from this compound have been studied for their antibacterial, antiviral, and anti-inflammatory properties. They are also explored as potential therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its derivatives are employed as intermediates in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 7-Acetamidonaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamides, where the compound reacts with amines to form stable sulfonamide bonds. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed .
Comparison with Similar Compounds
- 5-Acetamidonaphthalene-1-sulfonyl chloride
- Naphthalene-1-sulfonyl chloride
- Naphthalene-2-sulfonyl chloride
Comparison: 7-Acetamidonaphthalene-1-sulfonyl chloride is unique due to the presence of the acetamido group at the 7-position. This structural feature can influence its reactivity and the properties of its derivatives. Compared to other sulfonyl chlorides, it may offer different steric and electronic effects, which can be advantageous in specific synthetic applications .
Properties
CAS No. |
89047-91-6 |
|---|---|
Molecular Formula |
C12H10ClNO3S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
7-acetamidonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c1-8(15)14-10-6-5-9-3-2-4-12(11(9)7-10)18(13,16)17/h2-7H,1H3,(H,14,15) |
InChI Key |
GKFXANACIDDEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)

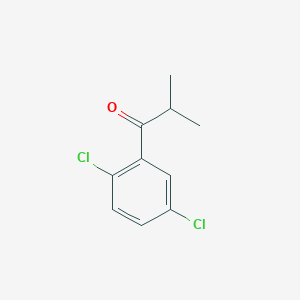


![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
